1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
描述
1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a thieno-pyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 6 and 2, respectively. The piperidine-4-carboxamide moiety is attached to the pyrimidine ring’s 4-position.
属性
IUPAC Name |
1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-3-11-8-12-14(17-9(2)18-15(12)21-11)19-6-4-10(5-7-19)13(16)20/h8,10H,3-7H2,1-2H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPKELULOWOZSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, commonly referred to as a thienopyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique thienopyrimidine structure, which is known to exhibit various therapeutic properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 303.39 g/mol. The compound features a piperidine ring, which contributes to its biological activity.
Research indicates that thienopyrimidine derivatives can interact with various biological targets, including kinases and receptors involved in inflammatory and autoimmune processes. The specific mechanisms of action for this compound involve modulation of signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
This compound has shown promising biological activities in several studies:
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been noted for its ability to inhibit cell proliferation and induce apoptosis in tumor cells.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, particularly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in autoimmune diseases.
Case Studies
Several case studies highlight the effectiveness of this compound:
- In Vitro Cytotoxicity : A study conducted on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value in the low micromolar range, indicating potent anticancer activity.
- In Vivo Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers, supporting its role as an anti-inflammatory agent.
Research Findings
Recent research findings provide insights into the structure-activity relationship (SAR) of thienopyrimidine derivatives:
科学研究应用
Anti-Infective Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit promising anti-infective properties. A review highlighted their potential against various pathogens, including malaria and other parasitic infections. For instance:
- Antiplasmodial Activity : Compounds with thieno[2,3-d]pyrimidine structures have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. Studies have shown that modifications at specific positions on the thieno[2,3-d]pyrimidine ring can enhance efficacy and reduce toxicity .
| Compound | Activity (IC₅₀ μM) | Modification |
|---|---|---|
| Compound A | 1.46 | Allyl group at position 3 |
| Compound B | 4.30 | Para-chloro substitution |
Anticancer Potential
Thieno[2,3-d]pyrimidine derivatives have also been explored for their anticancer properties. The structural features of these compounds allow for interactions with various biological targets involved in cancer progression.
- Mechanism of Action : These compounds may inhibit specific kinases or enzymes that are crucial for tumor growth and survival .
CNS Activity
The piperidine component in the structure suggests potential central nervous system (CNS) activity. Research into similar compounds indicates that modifications can lead to neuroprotective effects or serve as antidepressants.
Case Study 1: Antimalarial Efficacy
A study conducted by Weidner et al. evaluated a series of thienopyrimidine derivatives for their antimalarial properties. The results indicated that specific substitutions at the 4-position significantly enhanced activity against P. falciparum while maintaining low cytotoxicity levels .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis revealed that introducing lipophilic groups at certain positions could improve solubility and bioavailability of the compounds, making them more effective as therapeutic agents .
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
AZD5363 (Capivasertib)
- Core : Pyrrolo[2,3-d]pyrimidine (7H-pyrrolo[2,3-d]pyrimidin-4-yl)
- Key substituents :
- 4-Chlorophenyl group at the chiral center.
- Hydroxypropyl linker.
- Activity : Potent inhibitor of Akt kinases (IC₅₀ = 3–30 nM), with oral bioavailability and efficacy in breast and prostate cancer models .
- Clinical relevance : Advanced to phase III trials for cancers with PI3K/AKT pathway mutations .
1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide (CAS 618394-22-2)
- Core: Thieno[2,3-d]pyrimidine.
- Key substituents :
- 4-Chlorophenyl group at position 3.
- Piperidine-4-carboxamide at position 3.
- Structural distinction: Lacks the ethyl and methyl groups of the target compound. No direct activity data reported, but the thieno-pyrimidine scaffold is associated with kinase inhibition .
1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (CAS 785705-53-5)
- Core: Thieno[2,3-d]pyrimidine.
- Key substituents :
- Methyl groups at positions 5 and 4.
- Piperidine-4-carboxamide at position 4.
- Activity : Marketed as an M4 mAChR agonist, indicating divergent target specificity compared to kinase-focused analogs .
Substituent Effects on Activity
| Compound Name | Core Structure | Substituents (Positions) | Target/Activity |
|---|---|---|---|
| Target compound | Thieno[2,3-d]pyrimidine | 6-Ethyl, 2-Methyl, 4-Piperidine-4-carboxamide | Hypothesized kinase inhibition |
| AZD5363 | Pyrrolo[2,3-d]pyrimidine | 4-Chlorophenyl, Hydroxypropyl | Akt kinase inhibitor (IC₅₀: 3–30 nM) |
| CAS 618394-22-2 | Thieno[2,3-d]pyrimidine | 5-(4-Chlorophenyl), 4-Piperidine-4-carboxamide | Undisclosed kinase inhibition potential |
| CAS 785705-53-5 | Thieno[2,3-d]pyrimidine | 5,6-Dimethyl, 4-Piperidine-4-carboxamide | M4 mAChR agonist |
Key observations :
- Core flexibility: Pyrrolo-pyrimidine cores (e.g., AZD5363) are more prevalent in clinical kinase inhibitors, while thieno-pyrimidine derivatives exhibit broader target diversity.
- Substituent impact : Ethyl/methyl groups in the target compound may enhance lipophilicity and binding pocket interactions compared to chlorophenyl or dimethyl analogs.
常见问题
Q. What are the common synthetic routes for synthesizing 1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with thieno[2,3-d]pyrimidine derivatives. A key step is coupling the thienopyrimidine core with a piperidine-4-carboxamide moiety using reagents like coupling agents (e.g., DCC, EDC) and bases (e.g., diisopropylethylamine). For example:
- Step 1: Functionalization of the thienopyrimidine core at the 4-position with a halogen (e.g., bromine) to enable nucleophilic substitution .
- Step 2: Reaction with piperidine-4-carboxamide derivatives under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF, DCM) .
- Step 3: Purification via column chromatography or recrystallization.
| Synthetic Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic substitution | DMF, 80°C, 12h | 65–75 | |
| Pd-catalyzed coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 70–80 |
Q. What structural features of this compound influence its biological activity?
Methodological Answer: Critical structural elements include:
- Thieno[2,3-d]pyrimidine core : Provides planar aromaticity for target binding (e.g., kinase inhibition) .
- 6-Ethyl-2-methyl substituents : Enhance lipophilicity and metabolic stability .
- Piperidine-4-carboxamide moiety : Facilitates hydrogen bonding with enzymatic active sites .
Experimental optimization involves modifying substituents (e.g., replacing ethyl with bulkier groups) and assessing activity via SAR studies .
Q. What characterization techniques are essential for verifying its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ = 345.18 g/mol) .
- X-ray Crystallography : Resolves piperidine ring conformation and intermolecular interactions (e.g., hydrogen bonds) .
| Technique | Key Parameters | Findings | Reference |
|---|---|---|---|
| X-ray diffraction | Space group P2₁/c, Z=4 | Planar thienopyrimidine core | |
| FT-IR | ν(C=O) at 1680 cm⁻¹ | Confirms carboxamide group |
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer: Use statistical experimental design (e.g., Box-Behnken or factorial design) to test variables:
Q. What role do substituents (e.g., ethyl, methyl) play in modulating biological activity?
Methodological Answer:
- 6-Ethyl group : Enhances hydrophobic interactions in enzyme pockets (e.g., kinase ATP-binding sites) .
- 2-Methyl group : Steric hindrance reduces off-target binding .
Comparative studies show replacing ethyl with isopropyl decreases solubility but increases potency .
Advanced Research Questions
Q. How can computational methods guide reaction design and optimization?
Methodological Answer:
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Comparative Assay Validation : Re-test activity under standardized conditions (e.g., ATP concentration in kinase assays) .
- Meta-Analysis : Pool data from multiple studies to identify outliers or assay-specific biases .
- In Silico Docking : Compare binding poses across homologs (e.g., EGFR vs. HER2 kinases) .
Q. What strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1–13, heat (40–60°C), and light to identify degradation products .
- LC-MS/MS Monitoring : Track parent compound depletion and metabolite formation in simulated gastric fluid .
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 7.4, 37°C | Hydrolysis of carboxamide | >24h | |
| UV light (254 nm) | Thienopyrimidine ring cleavage | 6h |
Q. How can advanced spectroscopic techniques resolve structural ambiguities?
Methodological Answer:
Q. What mechanistic insights explain its enzyme inhibition selectivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
